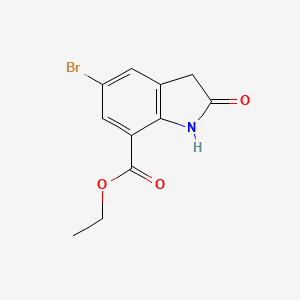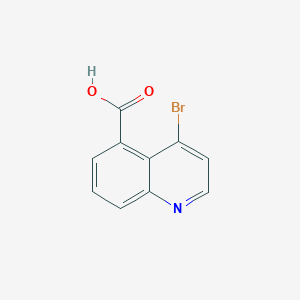
2-Chloro-3-iodo-4,5-dimethylpyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-iodo-4,5-dimethylpyridine is an organic compound with the molecular formula C7H7ClIN. It is a halogenated pyridine derivative, characterized by the presence of both chlorine and iodine atoms on the pyridine ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-iodo-4,5-dimethylpyridine typically involves halogenation reactions. One common method is the iodination of 2-chloro-4,5-dimethylpyridine. The reaction is carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to ensure selective iodination at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar halogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity compounds suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-iodo-4,5-dimethylpyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine and iodine) on the pyridine ring can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions, where the iodine atom is replaced by an aryl or alkyl group in the presence of a palladium catalyst and a boronic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base (e.g., sodium hydroxide) and a solvent (e.g., ethanol or dimethylformamide).
Coupling Reactions: Reagents include palladium catalysts (e.g., Pd(PPh3)4), boronic acids, and bases (e.g., potassium carbonate).
Major Products
Substitution Reactions: Products include substituted pyridines where the halogen atoms are replaced by the nucleophiles.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyridine ring with an aryl or alkyl group.
Applications De Recherche Scientifique
2-Chloro-3-iodo-4,5-dimethylpyridine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-Chloro-3-iodo-4,5-dimethylpyridine in chemical reactions primarily involves the reactivity of the halogen atoms. The chlorine and iodine atoms can undergo nucleophilic substitution, allowing the compound to form new bonds with various nucleophiles. In coupling reactions, the iodine atom participates in oxidative addition with palladium catalysts, facilitating the formation of carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-4-iodo-3-methylpyridine: Similar structure but with a methyl group instead of a dimethyl group.
2-Chloromethyl-4-methoxy-3,5-dimethylpyridine: Contains a methoxy group instead of an iodine atom.
Uniqueness
2-Chloro-3-iodo-4,5-dimethylpyridine is unique due to the presence of both chlorine and iodine atoms on the pyridine ring, which imparts distinct reactivity and versatility in chemical synthesis. The combination of these halogens allows for selective functionalization and coupling reactions, making it a valuable intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C7H7ClIN |
|---|---|
Poids moléculaire |
267.49 g/mol |
Nom IUPAC |
2-chloro-3-iodo-4,5-dimethylpyridine |
InChI |
InChI=1S/C7H7ClIN/c1-4-3-10-7(8)6(9)5(4)2/h3H,1-2H3 |
Clé InChI |
AIOZBTXUECOYJM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(C(=C1C)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![Ethyl 2-ethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B15329299.png)
![(1R,3S,4S)-2-azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride](/img/structure/B15329306.png)


![5-Iodobenzo[d]thiazole-2-carbonitrile](/img/structure/B15329325.png)
![3-(3,4-Dihydroxyphenyl)-N-[4-[[3-(4-hydroxyphenyl)-1-oxo-2-propen-1-yl]amino]butyl]-2-propenamide](/img/structure/B15329341.png)
